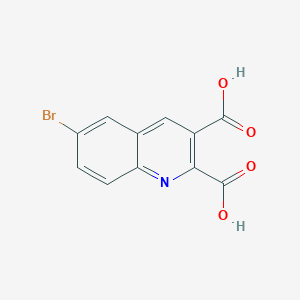

6-Bromoquinoline-2,3-dicarboxylic acid

Descripción

Significance of Quinolinedicarboxylic Acid Scaffold in Organic Chemistry

The quinoline (B57606) scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged structure in organic chemistry and medicinal chemistry. orientjchem.org The incorporation of carboxylic acid groups onto this scaffold to form quinolinedicarboxylic acids further enhances its utility. These dicarboxylic acid moieties serve as versatile synthetic handles for a variety of chemical transformations. They can be converted into esters, amides, and other derivatives, allowing for the construction of more complex molecular architectures. nih.gov Furthermore, the presence of two carboxylic acid groups can influence the molecule's solubility, acidity, and ability to coordinate with metal ions, which can be crucial for biological activity. nih.gov For instance, quinoline-4-carboxylic acid derivatives are known to possess a wide range of biological activities, including antimicrobial and antitumor properties. researchgate.netresearchgate.net The dicarboxylic acid functionality provides multiple points for modification, making these scaffolds valuable for creating libraries of compounds for drug discovery. nih.gov

Overview of Brominated Quinoline Chemistry

The introduction of a bromine atom to the quinoline ring system, creating brominated quinolines, is a key strategy in organic synthesis. Bromine atoms are useful intermediates, acting as leaving groups in cross-coupling reactions such as Suzuki and Sonagashira couplings, which allows for the introduction of various functional groups. rsc.org The position of the bromine atom on the quinoline nucleus is critical and influences its reactivity. rsc.org Bromination of the quinoline ring typically occurs via electrophilic substitution. vedantu.com The reaction conditions can be controlled to achieve regioselectivity. For example, bromination in the presence of sulfuric acid often directs the substitution to the benzene ring portion of the molecule. youtube.com Bromo-quinolines are considered important precursors for synthesizing multifunctional heterocyclic compounds. rsc.org

Historical Context and Evolution of Research on Substituted Quinolines

The history of quinoline chemistry began in 1834 when Friedlieb Ferdinand Runge first isolated it from coal tar. rsc.org A significant milestone was the first laboratory synthesis of quinoline by Skraup in 1880, which opened the door for the preparation of a wide array of substituted quinolines. rsc.orgiipseries.org Historically, quinoline derivatives have been paramount in the fight against malaria, with quinine, isolated from cinchona bark in the 1820s, being the first major antimalarial drug. globalresearchonline.net This spurred extensive research leading to synthetic antimalarials like chloroquine (B1663885) and primaquine (B1584692) in the 1940s. rsc.orgglobalresearchonline.net Over the decades, research has evolved from these early applications to exploring quinoline derivatives for a vast range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. orientjchem.orgnih.gov The development of new synthetic methods, such as the Doebner, Pfitzinger, and Friedlander syntheses, has enabled chemists to create a diverse library of substituted quinolines, tailoring their structure to achieve specific functions. rsc.orgiipseries.org

Structure

3D Structure

Propiedades

Número CAS |

92513-49-0 |

|---|---|

Fórmula molecular |

C11H6BrNO4 |

Peso molecular |

296.07 g/mol |

Nombre IUPAC |

6-bromoquinoline-2,3-dicarboxylic acid |

InChI |

InChI=1S/C11H6BrNO4/c12-6-1-2-8-5(3-6)4-7(10(14)15)9(13-8)11(16)17/h1-4H,(H,14,15)(H,16,17) |

Clave InChI |

YTXUWMKQJKQPDK-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=NC(=C(C=C2C=C1Br)C(=O)O)C(=O)O |

Origen del producto |

United States |

Chemical Profile of 6 Bromoquinoline 2,3 Dicarboxylic Acid

6-Bromoquinoline-2,3-dicarboxylic acid is a specific substituted quinoline (B57606) that features both a bromine atom on the benzene (B151609) ring and two carboxylic acid groups on the pyridine (B92270) ring. Its identity is confirmed by its Chemical Abstracts Service (CAS) number. While extensive experimental data is not widely available in public literature, its basic chemical properties can be tabulated.

| Property | Data | Source(s) |

| CAS Number | 92513-49-0 | bldpharm.combldpharm.comechemi.comcymitquimica.com |

| Molecular Formula | C₁₁H₆BrNO₄ | Inferred |

| Molecular Weight | 296.08 g/mol | Inferred |

| Appearance | Solid (Expected) | Inferred |

| Storage | Room Temperature | Inferred |

Synthesis and Reaction Mechanisms

A specific, detailed published synthesis for 6-Bromoquinoline-2,3-dicarboxylic acid is not readily found in peer-reviewed literature, indicating its status as a specialized research chemical. However, a plausible synthetic route can be proposed based on established chemical principles for related compounds.

A likely method for its preparation would involve the oxidation of a suitable precursor, such as 6-bromo-2,3-dimethylquinoline. The oxidation of alkyl side chains on aromatic rings to carboxylic acids is a standard transformation, often accomplished using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under heating. chemicalbook.com

Alternatively, the synthesis could begin with the construction of the quinoline (B57606) ring itself using classic methods. For instance, a Doebner-von Miller or Skraup synthesis could be employed, starting with a brominated aniline (B41778) derivative (e.g., 4-bromoaniline) to install the bromine at the 6-position from the outset. iipseries.orgchemicalbook.com Following the formation of the brominated quinoline core, subsequent steps would be required to introduce and/or oxidize substituents at the 2 and 3-positions to form the dicarboxylic acid.

Physicochemical Properties and Analytical Characterization

Detailed, experimentally verified physicochemical and spectroscopic data for 6-Bromoquinoline-2,3-dicarboxylic acid are scarce. However, its properties can be inferred from its structure.

Physical State: As a poly-substituted aromatic carboxylic acid, it is expected to be a solid at room temperature with a relatively high melting point, owing to strong intermolecular forces such as hydrogen bonding between the carboxylic acid groups.

Solubility: It is predicted to have low solubility in nonpolar solvents. Solubility in water may be limited, but it should be soluble in aqueous alkaline solutions (e.g., sodium hydroxide (B78521), sodium bicarbonate) due to the deprotonation of the carboxylic acid groups to form carboxylate salts. It is also expected to be soluble in polar organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).

Spectroscopy: Characterization would rely on standard spectroscopic methods. ¹H and ¹³C NMR spectroscopy would confirm the arrangement of protons and carbons on the substituted quinoline (B57606) ring. Infrared (IR) spectroscopy would show characteristic absorptions for the O-H and C=O bonds of the carboxylic acid groups. Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern.

Applications and Research

Strategies for Incorporating Carboxylic Acid Functionalities onto the Quinoline Core

A critical step in the synthesis of the target compound is the introduction of two carboxylic acid groups at the 2 and 3-positions of the quinoline ring. This is typically achieved through oxidation or carboxylation reactions.

Oxidation of appropriately substituted quinolines serves as a direct route to dicarboxylic acids. For instance, 6-bromo-8-nitroquinoline (B1581145) can be oxidized using potassium permanganate (B83412) to yield a pyridinedicarboxylic acid derivative. chemicalbook.com Similarly, the oxidation of 2-chloroquinoline-3-carbaldehydes with silver nitrate (B79036) in an alkaline medium can produce 2-chloroquinoline-3-carboxylic acids, which are key intermediates. tandfonline.com Enzymatic approaches also show promise, with studies demonstrating the hydroxylation of quinoline-2-carboxylic acid at the C-5 position by certain microorganisms. rsc.org

| Starting Material | Oxidizing Agent | Product | Reference |

| 6-Bromo-8-nitroquinoline | Potassium permanganate | Pyridinedicarboxylic acid derivative | chemicalbook.com |

| 2-Chloroquinoline-3-carbaldehydes | Silver nitrate | 2-Chloroquinoline-3-carboxylic acids | tandfonline.com |

| Quinoline-2-carboxylic acid | Azotobacter sp. mutant | 5-Hydroxyquinoline-2-carboxylic acid | rsc.org |

Carboxylation via organometallic intermediates offers a versatile method for introducing carboxylic acid groups. The reaction of 2,3-dibromoquinoline (B82864) with i-PrMgCl·LiCl can generate a 3-magnesiated 2-bromoquinoline, which upon reaction with ethyl cyanoformate, yields 2-bromoquinoline-3-carboxylic acid ethyl ester. acs.org Subsequent magnesiation at the C4 position followed by carboxylation can lead to further functionalization. acs.org While Grignard reagents readily react with carboxylic acids in an acid-base manner, organolithium compounds can add to the carboxylate, eventually forming ketones after an acidic workup. youtube.com Gilman reagents (organocuprates) are less reactive and can be used for more controlled reactions with acid chlorides and anhydrides to form ketones. youtube.com

Regioselective Bromination Techniques for Quinoline Systems

The position of the bromine atom on the quinoline ring is crucial for the final product's identity. Regioselective bromination is therefore a key consideration. The direct bromination of 8-substituted quinolines, such as 8-hydroxyquinoline (B1678124) and 8-aminoquinoline, can lead to a mixture of mono- and di-bromo derivatives, including 5,7-dibromo compounds. researchgate.net In contrast, 8-methoxyquinoline (B1362559) undergoes regioselective bromination at the C-5 position. The bromination of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline (B2519176) can selectively yield 3,6-dibromo-8-methoxyquinoline (B13331666) and 3,5,6-tribromo-8-methoxyquinoline.

| Quinoline Derivative | Brominating Agent | Product(s) | Reference |

| 8-Hydroxyquinoline | Br2 | 5,7-Dibromo-8-hydroxyquinoline, 7-Bromo-8-hydroxyquinoline | researchgate.net |

| 8-Aminoquinoline | Br2 | 5,7-Dibromo-8-aminoquinoline, 5-Bromo-8-aminoquinoline | researchgate.net |

| 8-Methoxyquinoline | Br2 | 5-Bromo-8-methoxyquinoline | |

| 6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline | Br2 | 3,6-Dibromo-8-methoxyquinoline, 3,5,6-Tribromo-8-methoxyquinoline |

Multi-Step Synthesis Pathways from Established Precursors

The synthesis of 6-bromoquinoline-2,3-dicarboxylic acid often involves multi-step pathways starting from more readily available precursors.

One approach involves the initial synthesis of quinoline-2,3-dicarboxylic acid, which can then be brominated. Quinoline-2,3-dicarboxylic acid itself can be prepared from the corresponding anhydride (B1165640), which is formed from the diacid. google.comgoogle.com The diacid can be synthesized by reacting a β-anilino-α,β-unsaturated ester with a Vilsmeier reagent. google.comgoogle.com

Alternatively, the synthesis can commence with a 6-bromoquinoline (B19933) derivative. For example, 6-bromoquinoline can be synthesized by heating p-bromoaniline with glycerol, concentrated sulfuric acid, and p-bromo-nitrobenzene. chemicalbook.com Nitration of 6-bromoquinoline can yield 6-bromo-5-nitroquinoline (B1267105). semanticscholar.orgresearchgate.net Further functionalization can then be carried out to introduce the dicarboxylic acid groups. Another route involves the Friedländer condensation of 5-bromo-2-aminobenzaldehyde with enolizable ketones to produce 6-bromoquinoline derivatives. acs.org Additionally, 6-bromo-2-(tribromomethyl)quinoline (B8649548) can be hydrolyzed with concentrated sulfuric acid to give 6-bromo-2-quinolinecarboxylic acid. chemicalbook.com

Esterification and Hydrolysis of 6-Bromoquinoline-2,3-dicarboxylic Acid Derivatives

The conversion between 6-bromoquinoline-2,3-dicarboxylic acid and its ester derivatives is a fundamental process involving esterification and hydrolysis. These reactions are crucial for purification, protection of the carboxylic acid groups during other chemical transformations, and the synthesis of various derivatives.

Esterification:

The esterification of 6-bromoquinoline-2,3-dicarboxylic acid is typically achieved through the Fischer-Speier esterification method. This reaction involves treating the dicarboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or methanesulfonic acid. chemicalbook.commasterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction towards the formation of the diester product. masterorganicchemistry.com For instance, refluxing the diacid in methanol (B129727) with an acid catalyst would yield dimethyl 6-bromoquinoline-2,3-dicarboxylate. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by a nucleophilic attack from the alcohol. masterorganicchemistry.com

Interactive Data Table: Illustrative Esterification Conditions

| Reactant | Alcohol (Solvent) | Catalyst | Condition | Product |

|---|---|---|---|---|

| 6-Bromoquinoline-2,3-dicarboxylic acid | Methanol | H₂SO₄ | Reflux | Dimethyl 6-bromoquinoline-2,3-dicarboxylate |

| 6-Bromoquinoline-2,3-dicarboxylic acid | Ethanol | TsOH | Reflux | Diethyl 6-bromoquinoline-2,3-dicarboxylate |

| 6-Bromoquinoline-2,3-dicarboxylic acid | Propanol | Methanesulfonic Acid | Reflux | Dipropyl 6-bromoquinoline-2,3-dicarboxylate |

Note: This table presents plausible reaction conditions based on general Fischer esterification principles.

Hydrolysis:

The reverse reaction, hydrolysis (or saponification), is used to convert the diester derivatives back to the parent 6-bromoquinoline-2,3-dicarboxylic acid. This is typically accomplished by heating the diester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). google.comnih.gov The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the ester's carbonyl carbons. The process results in the formation of the disodium (B8443419) or dipotassium (B57713) salt of the dicarboxylic acid. Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), protonates the carboxylate salts, precipitating the 6-bromoquinoline-2,3-dicarboxylic acid. google.com This method is effective for producing the diacid from its corresponding dialkyl esters. google.com

Interactive Data Table: General Hydrolysis (Saponification) Conditions

| Reactant | Reagent | Solvent | Condition | Final Step | Product |

|---|---|---|---|---|---|

| Diethyl 6-bromoquinoline-2,3-dicarboxylate | 15% NaOH (aq) | Toluene | Reflux | Acidification with H₂SO₄ | 6-Bromoquinoline-2,3-dicarboxylic acid google.com |

| Dimethyl 6-bromoquinoline-2,3-dicarboxylate | KOH (aq) | Ethanol/Water | Reflux | Acidification with HCl | 6-Bromoquinoline-2,3-dicarboxylic acid google.com |

Note: This table outlines general conditions for the hydrolysis of quinoline dicarboxylates as described in the literature.

Green Chemistry Approaches and Sustainable Synthesis Strategies

Modern synthetic chemistry places increasing emphasis on the development of environmentally benign and sustainable processes. The synthesis of quinoline derivatives, including 6-bromoquinoline-2,3-dicarboxylic acid, traditionally involves methods that can be inefficient or rely on harsh reagents and conditions. mdpi.com

Green chemistry strategies aim to mitigate these drawbacks by focusing on several key principles:

Use of Safer Solvents: A significant goal is the replacement of volatile and hazardous organic solvents. High-temperature water (HTW) has emerged as a promising alternative, acting as both a solvent and a catalyst in some reactions. thieme-connect.com Syntheses performed in HTW can lead to high yields in short reaction times while avoiding the use of volatile organic compounds. thieme-connect.com

Catalyst Development: The search for more sustainable catalysts is ongoing. This includes developing solid acid catalysts or efficient Lewis acids that can be used in smaller quantities, are less corrosive, and can be recycled. rug.nl While some Lewis acids like Bi(OTf)₃ have shown efficiency, they can also lead to undesired side reactions, indicating a need for further optimization. rug.nl

Atom Economy and Waste Reduction: Classic synthetic routes for quinolines can suffer from low efficiency and functional group incompatibility. mdpi.com Newer methods focus on improving atom economy by designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. For instance, developing one-pot procedures where multiple reaction steps are carried out in the same vessel can reduce waste from intermediate purification steps. nih.gov

Interactive Data Table: Comparison of Traditional vs. Green Synthetic Approaches

| Feature | Traditional Synthesis | Green/Sustainable Approach |

|---|---|---|

| Solvents | Often uses chlorinated hydrocarbons (e.g., o-dichlorobenzene) or other VOCs. google.com | Employs safer solvents like water (e.g., High-Temperature Water) or minimizes solvent use. thieme-connect.com |

| Catalysts | May use stoichiometric amounts of strong, corrosive acids (e.g., H₂SO₄). masterorganicchemistry.comchemicalbook.com | Focuses on using catalytic amounts of recyclable solid acids or less toxic Lewis acids. rug.nl |

| Conditions | Can require harsh conditions, including very high temperatures and strong bases. mdpi.com | Aims for milder reaction conditions, potentially reducing energy consumption. organic-chemistry.org |

| Waste | Can generate significant amounts of salt and acidic/basic waste during workup. rug.nl | Designed to minimize byproducts and waste streams through higher atom economy and catalytic cycles. thieme-connect.com |

By integrating these green chemistry principles, the future synthesis of 6-bromoquinoline-2,3-dicarboxylic acid and its derivatives can become more efficient, safer, and environmentally sustainable.

Reactivity of the Carboxylic Acid Moieties

The adjacent carboxylic acid groups at the 2- and 3-positions of the quinoline ring are a dominant feature of the molecule, providing sites for a variety of classical carboxylic acid reactions.

Formation of Anhydrides, Esters, and Amides

The two carboxylic acid functions can readily undergo reactions to form common acid derivatives such as anhydrides, esters, and amides.

Anhydrides: The close proximity of the two carboxylic acid groups facilitates the formation of a cyclic anhydride. This intramolecular dehydration can typically be achieved by heating the dicarboxylic acid, often in the presence of a dehydrating agent like acetic anhydride or by using reagents such as thionyl chloride. Quinoline-2,3-dicarboxylic acid anhydrides are known to be readily prepared from their corresponding diacids. libretexts.org These anhydrides are valuable intermediates, for instance, in the synthesis of certain herbicides, where they react with aminocarboxamides. libretexts.org

Esters: The carboxylic acid groups can be converted to esters through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid, tosic acid), is a common approach. masterorganicchemistry.com Given that 6-bromoquinoline-2,3-dicarboxylic acid is a diacid, this reaction can lead to the formation of a diester. The choice of alcohol will determine the nature of the resulting ester groups. Other modern esterification methods using coupling agents or specialized catalysts can also be employed for this transformation. rsc.orgorganic-chemistry.orgrug.nl

Amides: The synthesis of amides from 6-bromoquinoline-2,3-dicarboxylic acid can be achieved by reacting it with ammonia (B1221849) or a primary or secondary amine. This direct amidation often requires activation of the carboxylic acid, for example, by converting it to a more reactive derivative like an acid chloride or by using coupling reagents. Reagents such as B(OCH₂CF₃)₃ have been shown to be effective for the direct amidation of a wide variety of carboxylic acids. nih.gov The reaction can produce mono-amides or diamides, depending on the stoichiometry and reaction conditions. Historically, dehydrating agents like phosphorous oxychloride or thionyl chloride have also been used to promote the formation of amides from carboxylic acids and amines. google.com

| Derivative | Reagents and Conditions | Product Type |

| Anhydride | Heat, Acetic Anhydride | Cyclic Anhydride |

| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Diester |

| Amide | Amine, Coupling Agent or Dehydrating Agent | Diamide |

Decarboxylation Pathways and Mechanisms

The removal of one or both carboxylic acid groups as carbon dioxide is a significant transformation. The stability of the quinoline ring system and the presence of the nitrogen heteroatom influence the ease of decarboxylation.

Quinolinic acid (which is pyridine-2,3-dicarboxylic acid) is known to undergo decarboxylation, and this reactivity is expected to be mirrored in its benzo-fused analogue, 6-bromoquinoline-2,3-dicarboxylic acid. researchgate.net The decarboxylation of acids with a double-bonded functional group, such as a C=N bond in the quinoline ring, attached to the α-carbon can proceed through a cyclic elimination mechanism. libretexts.org For quinolinic acid, the product of decarboxylation is typically nicotinic acid (pyridine-3-carboxylic acid). By analogy, the thermal decarboxylation of 6-bromoquinoline-2,3-dicarboxylic acid would be expected to yield 6-bromoquinoline-3-carboxylic acid. Further, more forceful decarboxylation could potentially remove the second carboxyl group to yield 6-bromoquinoline. In some biological systems, the decarboxylation of quinolinic acid is an enzymatic process. researchgate.net For instance, 6-hydroxyquinolinate decarboxylase is an enzyme involved in the conversion of quinolinic acid. researchgate.net

Reactivity of the Bromine Substituent

The bromine atom at the 6-position is attached to an aromatic ring and its reactivity is characteristic of an aryl halide. It can participate in both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

While simple aryl halides are generally unreactive towards nucleophiles, the bromine atom in 6-bromoquinoline-2,3-dicarboxylic acid can be displaced under certain conditions. Nucleophilic aromatic substitution (SNAr) is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, particularly at positions ortho and para to the leaving group. libretexts.org The two carboxylic acid groups on the pyridine (B92270) ring of the quinoline system are electron-withdrawing, which deactivates the entire ring system towards electrophilic attack but activates it for nucleophilic attack.

For SNAr to occur at the 6-position, further activation of the ring is often necessary. One strategy is the introduction of a nitro group. For example, 6-bromoquinoline can be nitrated to form 6-bromo-5-nitroquinoline. semanticscholar.org The presence of the strongly electron-withdrawing nitro group adjacent to the bromine atom significantly activates the C-Br bond towards nucleophilic attack. This activated substrate can then react with nucleophiles like morpholine (B109124) or piperazine (B1678402) to displace the bromide ion. semanticscholar.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The bromine substituent is an excellent handle for forming new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in organic synthesis. wikipedia.orgwikipedia.org

Suzuki Reaction: The Suzuki coupling involves the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or a trifluoroborate salt, in the presence of a palladium catalyst and a base. nih.govbeilstein-journals.org This would allow for the introduction of a wide variety of aryl or vinyl groups at the 6-position of the quinoline core.

Sonogashira Reaction: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between the 6-bromoquinoline and a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. researchgate.netlibretexts.orgyoutube.com This provides a direct route to 6-alkynylquinoline derivatives.

Heck Reaction: The Heck reaction couples the 6-bromoquinoline with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. organic-chemistry.orgrug.nlbeilstein-journals.orgyoutube.com This reaction is a versatile method for the vinylation of aryl halides.

| Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki | Organoboron (e.g., R-B(OH)₂) | Pd catalyst, Base | 6-Aryl/Vinyl-quinoline derivative |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | 6-Alkynyl-quinoline derivative |

| Heck | Alkene (e.g., CH₂=CHR) | Pd catalyst, Base | 6-Vinyl-quinoline derivative |

Electrophilic and Nucleophilic Attack on the Quinoline Heterocycle

The quinoline ring system itself can undergo both electrophilic and nucleophilic attacks, with the outcome being directed by the existing substituents.

Electrophilic Attack: The quinoline ring is a bicyclic heteroaromatic system. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Therefore, electrophilic substitution reactions on quinoline typically occur on the benzene (B151609) ring, preferentially at positions 5 and 8. researchgate.nettutorsglobe.comarsdcollege.ac.inquimicaorganica.org In the case of 6-bromoquinoline, nitration with a mixture of nitric and sulfuric acid has been reported to yield both 6-bromo-5-nitroquinoline and 6-bromo-8-nitroquinoline, with the latter being formed from the reaction of 6-bromoquinoline with nitric acid followed by oxidation. semanticscholar.orgchemicalbook.com The presence of the two deactivating carboxylic acid groups in 6-bromoquinoline-2,3-dicarboxylic acid would be expected to make further electrophilic substitution on the ring even more difficult.

Nucleophilic Attack: The pyridine ring of the quinoline system is electron-deficient and thus susceptible to nucleophilic attack, primarily at positions 2 and 4. researchgate.nettutorsglobe.comquimicaorganica.orgquimicaorganica.orgquora.com In 6-bromoquinoline-2,3-dicarboxylic acid, positions 2 and 3 are already substituted. Position 4 would be the most likely site for nucleophilic attack, especially if a good leaving group were present at that position. The Chichibabin reaction, which involves the amination of heteroaromatics using sodium amide, is a classic example of nucleophilic substitution on a pyridine-like ring. tutorsglobe.com Another form of reactivity is the N-oxidation of the quinoline nitrogen using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA), which has been demonstrated for 6-bromoquinoline. semanticscholar.org The resulting N-oxide can then influence the regioselectivity of subsequent reactions.

Redox Chemistry and Aromatization Processes

The redox chemistry of 6-bromoquinoline-2,3-dicarboxylic acid, encompassing both oxidation and reduction reactions, is a critical aspect of its reactivity profile. These transformations can modify the quinoline core, affecting its electronic properties and potential for further functionalization. Aromatization processes, conversely, are fundamental to the synthesis and stability of the quinoline ring system. While specific research on the redox behavior of 6-bromoquinoline-2,3-dicarboxylic acid is not extensively documented, its reactivity can be inferred from the well-established chemistry of quinoline and its derivatives.

Oxidation Reactions

The quinoline ring system can undergo oxidative degradation under strong oxidizing conditions. The benzene portion of the fused ring system is generally more susceptible to oxidation than the pyridine ring. The oxidation of quinoline itself with alkaline permanganate solution, for instance, yields quinolinic acid (pyridine-2,3-dicarboxylic acid). gcwgandhinagar.com This process involves the cleavage of the benzene ring. It is therefore anticipated that 6-bromoquinoline-2,3-dicarboxylic acid would react similarly, leading to a substituted pyridine-2,3,4-tricarboxylic acid, although the presence of the deactivating carboxyl and bromo groups might necessitate harsher reaction conditions.

Methods for the oxidation of halogenated quinolines to the corresponding halogenated pyridine-2,3-dicarboxylic acids have been developed, utilizing reagents such as ozone followed by hydrogen peroxide, or catalytic ruthenium tetroxide. researchgate.net These methods have been successfully applied to 6-chloro and 6-bromo-substituted quinolines, yielding the corresponding 5-halopyridine-2,3-dicarboxylic acids in moderate to good yields. researchgate.net

Enzymatic oxidation offers a milder and more selective alternative for the modification of the quinoline scaffold. While direct enzymatic oxidation of 6-bromoquinoline-2,3-dicarboxylic acid has not been reported, studies on related compounds provide insight into potential transformations. For example, the catabolism of quinoline-2-carboxylic acid by certain microorganisms is initiated by hydroxylation at the C-5 position. rsc.org This suggests that under specific biocatalytic conditions, hydroxylation of the benzene ring of 6-bromoquinoline-2,3-dicarboxylic acid could be achieved without ring cleavage.

Reduction Reactions

The pyridine ring of the quinoline system is susceptible to reduction. The reduction of quinoline with sodium borohydride (B1222165) in the presence of acetic acid is known to produce 1,2-dihydroquinoline (B8789712) derivatives. wikipedia.org It is plausible that 6-bromoquinoline-2,3-dicarboxylic acid would undergo a similar transformation to yield the corresponding 1,2-dihydroquinoline derivative. The complete reduction of the pyridine ring to a 1,2,3,4-tetrahydroquinoline (B108954) is also a common transformation for quinolines.

Furthermore, should a nitro group be introduced onto the quinoline ring, it can be readily reduced to an amino group. The reduction of nitroarenes using reagents like stannous chloride or iron powder in acidic media is a well-established synthetic procedure. rsc.org This would be a key step in the synthesis of amino-substituted derivatives of 6-bromoquinoline-2,3-dicarboxylic acid from a nitrated precursor.

Aromatization Processes

Aromatization is a key step in many quinoline syntheses, often involving the oxidation of a dihydro- or tetrahydroquinoline precursor. gcwgandhinagar.comacs.org For instance, the final step of the Doebner-von Miller synthesis of quinolines involves the oxidation of a 1,2-dihydroquinoline intermediate. gcwgandhinagar.com Similarly, the Povarov reaction can yield tetrahydroquinolines, which are then oxidized to the corresponding quinolines. acs.org

Should 6-bromoquinoline-2,3-dicarboxylic acid be in a reduced form, such as a 1,2,3,4-tetrahydroquinoline derivative, it could be aromatized to regenerate the quinoline ring system. A variety of oxidizing agents can be employed for this purpose, including mild chemical oxidants or catalytic dehydrogenation methods. For example, the dehydrogenation of tetrahydroquinolines to quinolines can be achieved using a cobalt-salophen complex as a catalyst in the presence of air. organic-chemistry.org

The following table summarizes the potential redox and aromatization reactions applicable to the 6-bromoquinoline-2,3-dicarboxylic acid scaffold based on the known chemistry of quinoline derivatives.

| Reaction Type | Reagent(s) | Potential Product(s) | Reference(s) |

| Oxidation | |||

| Ring Cleavage | Potassium Permanganate (KMnO₄) | 5-Bromo-pyridine-2,3,4-tricarboxylic acid | gcwgandhinagar.com |

| Ring Cleavage | Ozone (O₃), then Hydrogen Peroxide (H₂O₂) | 5-Bromo-pyridine-2,3-dicarboxylic acid | researchgate.net |

| Hydroxylation (Enzymatic) | e.g., Quinoline Oxidoreductase | Hydroxylated 6-bromoquinoline-2,3-dicarboxylic acid | rsc.org |

| Reduction | |||

| Partial Reduction of Pyridine Ring | Sodium Borohydride (NaBH₄), Acetic Acid | 6-Bromo-1,2-dihydroquinoline-2,3-dicarboxylic acid | wikipedia.org |

| Full Reduction of Pyridine Ring | Catalytic Hydrogenation (e.g., H₂/Pd) | 6-Bromo-1,2,3,4-tetrahydroquinoline-2,3-dicarboxylic acid | |

| Aromatization | |||

| Dehydrogenation | e.g., Co(salophen), Air | 6-Bromoquinoline-2,3-dicarboxylic acid | organic-chemistry.org |

Chelation Modes and Metal Ion Coordination

6-Bromoquinoline-2,3-dicarboxylic acid presents several potential coordination sites for metal ions, primarily through the nitrogen atom of the quinoline ring and the oxygen atoms of the two carboxylate groups. The specific chelation mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

Drawing parallels from the closely related quinoline-2,3-dicarboxylic acid, the ligand can coordinate to a metal center in a monodentate, bidentate, or tridentate fashion. rsc.org In a typical bidentate chelation, the ligand utilizes the nitrogen atom and one oxygen atom from the adjacent carboxylic group at the 2-position, forming a stable five-membered chelate ring. Another common bidentate mode involves the two oxygen atoms from the adjacent carboxylate groups.

Tridentate coordination is also possible, where the metal ion is bound to the quinoline nitrogen and one oxygen atom from each of the two carboxylate groups. The deprotonation state of the carboxylic acid groups plays a crucial role; fully deprotonated carboxylates are more likely to participate in coordination.

Formation of Metal Complexes and Coordination Polymers

The reaction of 6-bromoquinoline-2,3-dicarboxylic acid with various metal ions can lead to the formation of both discrete mononuclear or polynuclear metal complexes and extended coordination polymers. The structure of the resulting assembly is highly dependent on the coordination preferences of the metal ion and the reaction conditions, such as temperature and solvent. rsc.org

For instance, studies on the parent quinoline-2,3-dicarboxylic acid with zinc(II) have shown that at lower temperatures, mononuclear "0-D" complexes are formed, where the metal center is coordinated by the ligand and solvent molecules. rsc.org However, at higher temperatures, the same reactants can yield a two-dimensional (2D) coordination polymer with a (4,4) topological layer. rsc.org It is reasonable to infer that 6-bromoquinoline-2,3-dicarboxylic acid would exhibit similar temperature-dependent self-assembly behavior. The resulting coordination polymers can exhibit various dimensionalities, from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. The specific architecture is dictated by the coordination modes of the ligand and the geometry around the metal center.

Role as a Bridging Ligand in Supramolecular Assemblies

Beyond simple chelation to a single metal center, 6-bromoquinoline-2,3-dicarboxylic acid is an excellent candidate for acting as a bridging ligand, connecting multiple metal centers to form extended supramolecular structures. The two carboxylate groups can bridge metal ions in various ways, including syn-syn, syn-anti, and anti-anti coordination modes.

Influence of Bromine and Carboxylic Acid Groups on Coordination Behavior

The electronic and steric properties of the bromine and carboxylic acid groups significantly influence the coordination behavior of 6-bromoquinoline-2,3-dicarboxylic acid.

The two carboxylic acid groups are the primary coordination sites. Their acidity, and therefore the pH of the reaction medium, will determine their deprotonation state. Deprotonated carboxylate groups are stronger Lewis bases and form more stable coordinate bonds with metal ions. The relative orientation of the two carboxylate groups in the 2- and 3-positions allows for versatile chelation and bridging modes.

The bromine atom at the 6-position of the quinoline ring exerts both electronic and steric effects. Electronically, as a halogen, it is an electron-withdrawing group, which can influence the electron density of the quinoline ring system and, consequently, the basicity of the nitrogen atom and the acidity of the carboxylic acid groups. This can subtly affect the strength of the coordination bonds. Sterically, the bromine atom is relatively bulky, which could potentially influence the crystal packing of the resulting metal complexes by introducing specific intermolecular interactions or by sterically hindering certain coordination geometries.

Stereochemical Aspects in Metal Complex Formation

The formation of metal complexes with 6-bromoquinoline-2,3-dicarboxylic acid can involve several stereochemical considerations, particularly when forming octahedral or square planar complexes. ntu.edu.sg

Geometrical Isomerism: In octahedral complexes of the type [M(L)2(X)2], where L is a bidentate 6-bromoquinoline-2,3-dicarboxylate ligand and X is a monodentate ligand, cis and trans isomers can exist. ntu.edu.sg The cis isomer has the two X ligands adjacent to each other, while in the trans isomer, they are opposite. The formation of one isomer over the other can be influenced by the steric bulk of the ligands and the electronic preferences of the metal ion.

Optical Isomerism: Tetrahedral and octahedral complexes containing 6-bromoquinoline-2,3-dicarboxylic acid as a ligand can be chiral and exhibit optical isomerism (enantiomers). ntu.edu.sg For instance, an octahedral complex with three bidentate ligands, [M(L)3], will be chiral. Similarly, an octahedral complex with two bidentate ligands and two other monodentate ligands, [M(L)2X2], can also be chiral if the arrangement of the ligands is asymmetric. The resolution of these enantiomers would require chiral separation techniques. The stereochemistry of the resulting complexes is a critical aspect that can influence their physical properties and potential applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 6-Bromoquinoline-2,3-dicarboxylic acid is expected to exhibit distinct signals corresponding to the aromatic protons on the quinoline ring system. The presence of the bromine atom at the C6 position and the two carboxylic acid groups at the C2 and C3 positions significantly influences the chemical shifts and coupling patterns of the remaining protons.

The proton at C4 would likely appear as a singlet in the downfield region of the spectrum due to the deshielding effects of the adjacent carboxylic acid group and the nitrogen atom in the quinoline ring. The protons on the benzene portion of the quinoline ring (H5, H7, and H8) would display a more complex splitting pattern. The H5 proton would likely be a doublet, coupled to the H7 proton. The H7 proton would appear as a doublet of doublets, showing coupling to both H5 and H8. The H8 proton would likely be a doublet, coupled to H7. The bromine at C6 would cause a downfield shift for the adjacent protons, particularly H5 and H7. The acidic protons of the two carboxylic acid groups would be expected to appear as a broad singlet at a very downfield chemical shift, the exact position of which would be dependent on the solvent and concentration.

Predicted ¹H NMR Data for 6-Bromoquinoline-2,3-dicarboxylic acid:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H4 | 8.5 - 8.8 | s | - |

| H5 | 8.2 - 8.4 | d | 8.5 - 9.0 |

| H7 | 7.8 - 8.0 | dd | 8.5 - 9.0, 2.0 - 2.5 |

| H8 | 8.0 - 8.2 | d | 2.0 - 2.5 |

| COOH | 12.0 - 14.0 | br s | - |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For 6-Bromoquinoline-2,3-dicarboxylic acid, a total of 11 distinct carbon signals are expected. The carbon atoms of the two carboxylic acid groups (C2 and C3) would resonate at the most downfield positions, typically in the range of 165-175 ppm. The carbon atom bonded to the bromine (C6) would show a characteristic chemical shift influenced by the heavy atom effect. The other aromatic carbons would appear in the typical range for quinoline derivatives, with their specific shifts influenced by the positions of the bromo and carboxylic acid substituents.

Predicted ¹³C NMR Data for 6-Bromoquinoline-2,3-dicarboxylic acid:

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 165 - 170 |

| C3 | 168 - 173 |

| C4 | 140 - 145 |

| C4a | 135 - 140 |

| C5 | 125 - 130 |

| C6 | 120 - 125 |

| C7 | 130 - 135 |

| C8 | 128 - 133 |

| C8a | 145 - 150 |

| C=O (2-COOH) | 165 - 170 |

| C=O (3-COOH) | 168 - 173 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, cross-peaks would be observed between H5 and H7, and between H7 and H8, confirming their connectivity within the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for C4, C5, C7, and C8 based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. For example, the H4 proton would be expected to show correlations to C2, C3, C4a, and C5, providing critical information for assigning the quaternary carbons. Similarly, correlations from the carboxylic acid protons to the C2 and C3 carbons would confirm their assignments.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes.

The IR spectrum of 6-Bromoquinoline-2,3-dicarboxylic acid would be dominated by characteristic absorptions of the carboxylic acid groups. A very broad O-H stretching band would be expected in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded carboxylic acid dimers. Strong C=O stretching vibrations for the two carboxylic acid groups would appear in the range of 1700-1730 cm⁻¹. The aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline ring would give rise to a series of bands in the 1450-1650 cm⁻¹ region. The C-Br stretching vibration would likely appear as a weaker band in the fingerprint region, typically below 700 cm⁻¹.

Raman spectroscopy would provide complementary information. The symmetric stretching of the aromatic rings would be expected to give strong Raman signals. The C=O stretching vibrations would also be Raman active.

Predicted IR and Raman Data for 6-Bromoquinoline-2,3-dicarboxylic acid:

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| C-H (Aromatic) | 3000-3100 | Strong |

| C=O (Carboxylic Acid) | 1700-1730 (strong) | Medium |

| C=C, C=N (Aromatic Ring) | 1450-1650 | Strong |

| C-Br | < 700 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For 6-Bromoquinoline-2,3-dicarboxylic acid (C₁₁H₆BrNO₄), the expected exact mass can be calculated. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M and M+2 isotopic cluster for the molecular ion peak in the mass spectrum, which is a clear indicator of the presence of a single bromine atom.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion, providing a very precise mass measurement that can distinguish it from other ions of the same nominal mass.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon monoxide (CO) or carbon dioxide (CO₂). The quinoline ring itself is relatively stable, but fragmentation could occur through the loss of the bromo substituent or the carboxylic acid groups.

Predicted Mass Spectrometry Data for 6-Bromoquinoline-2,3-dicarboxylic acid:

| Ion | Predicted m/z | Comments |

| [M]⁺ | 294.95/296.95 | Molecular ion with bromine isotopic pattern |

| [M-H₂O]⁺ | 276.94/278.94 | Loss of water |

| [M-CO₂]⁺ | 250.96/252.96 | Loss of carbon dioxide |

| [M-Br]⁺ | 216.03 | Loss of bromine radical |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of 6-Bromoquinoline-2,3-dicarboxylic acid can be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state.

The crystal structure would likely reveal extensive hydrogen bonding networks involving the carboxylic acid groups, leading to the formation of dimers or more complex supramolecular architectures. The planarity of the quinoline ring system and the orientation of the bromo and carboxylic acid substituents would be precisely determined. This data would provide invaluable insight into the packing of the molecules in the crystal lattice and the nature of the non-covalent interactions that govern the solid-state structure. To date, no public records of the single-crystal X-ray structure of 6-Bromoquinoline-2,3-dicarboxylic acid have been found.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure

A comprehensive search of scientific literature and chemical databases did not yield specific experimental data regarding the electronic absorption (UV-Vis) and emission (fluorescence) properties of 6-Bromoquinoline-2,3-dicarboxylic acid. While spectroscopic data for the parent compound, quinoline, and some of its other derivatives are available, providing insights into their electronic transitions, detailed research findings, including absorption maxima (λmax), molar absorptivity (ε), and fluorescence characteristics for the title compound, are not present in the reviewed sources.

The electronic structure and photophysical properties of quinoline derivatives are generally characterized by π → π* and n → π* transitions. The position and intensity of these absorption and emission bands are highly sensitive to the nature and position of substituents on the quinoline ring system. For 6-Bromoquinoline-2,3-dicarboxylic acid, the presence of the electron-withdrawing bromine atom at the 6-position and the two carboxylic acid groups at the 2- and 3-positions would be expected to significantly influence its electronic structure compared to unsubstituted quinoline. These substituents can induce bathochromic (red) or hypsochromic (blue) shifts in the absorption and emission spectra and affect the fluorescence quantum yield.

Due to the lack of specific research findings for 6-Bromoquinoline-2,3-dicarboxylic acid, a data table on its UV-Vis and fluorescence characteristics cannot be provided.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and energetics of "6-Bromoquinoline-2,3-dicarboxylic acid." These calculations can predict the molecule's geometry, orbital energies, and charge distribution.

Molecular Geometry and Energetics: DFT calculations, using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), would be used to determine the most stable three-dimensional conformation of the molecule. researchgate.netresearchgate.net The presence of the two carboxylic acid groups at the 2 and 3 positions introduces significant conformational flexibility, particularly concerning the orientation of the carboxyl hydrogens and their potential for intramolecular hydrogen bonding. Calculations would explore various rotamers to identify the global energy minimum structure.

Electronic Properties: Key electronic properties that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. uobaghdad.edu.iq For quinoline (B57606) derivatives, the HOMO is typically distributed over the fused aromatic ring system, while the LUMO is also located on the ring, indicating potential for π-π interactions. The electron-withdrawing nature of the bromine atom and the carboxylic acid groups would be expected to lower both HOMO and LUMO energy levels compared to the parent quinoline molecule.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of "6-Bromoquinoline-2,3-dicarboxylic acid" and its interactions with solvent molecules or biological targets over time. mdpi.comnih.govnih.govdoi.org

Conformational Analysis: While quantum chemical calculations identify static energy minima, MD simulations provide a dynamic picture of the molecule's flexibility. mdpi.com For "6-Bromoquinoline-2,3-dicarboxylic acid," MD simulations in a solvent like water would reveal the accessible rotational states of the carboxylic acid groups and the planarity of the quinoline ring system. The simulations would track the root-mean-square deviation (RMSD) from the initial structure to assess conformational stability.

Solvation and Hydrogen Bonding: In an aqueous environment, MD simulations would illustrate the formation and dynamics of hydrogen bonds between the carboxylic acid groups and surrounding water molecules. The radial distribution function (RDF) would be calculated to determine the probability of finding water molecules at specific distances from the hydrogen bond donor and acceptor sites on the molecule.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which are invaluable for interpreting experimental data and confirming the molecule's structure.

NMR Spectroscopy: The 1H and 13C NMR chemical shifts of "6-Bromoquinoline-2,3-dicarboxylic acid" can be predicted using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov The predicted shifts for the aromatic protons and carbons would be compared with experimental spectra of related compounds, such as 6-bromoquinoline (B19933) and quinoline-2-carboxylic acid, to aid in signal assignment. chemicalbook.comchemicalbook.comresearchgate.netresearchgate.net

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. researchgate.net Key predicted vibrational modes would include the O-H stretching of the carboxylic acids (typically a broad band), the C=O stretching of the carbonyl groups, C=C and C=N stretching vibrations within the quinoline ring, and the C-Br stretching frequency.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis). rsc.org These calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π→π* transitions within the quinoline chromophore.

Reactivity Prediction and Reaction Mechanism Studies

Theoretical calculations can offer significant insights into the chemical reactivity of "6-Bromoquinoline-2,3-dicarboxylic acid" and the mechanisms of its potential reactions.

Reactivity Descriptors: Fukui functions and local softness calculations, derived from the electronic structure, can predict the most likely sites for nucleophilic and electrophilic attack. researchgate.net For "6-Bromoquinoline-2,3-dicarboxylic acid," the electron-deficient carbon atoms of the carbonyl groups would be predicted as primary sites for nucleophilic attack, while the electron-rich aromatic ring would be susceptible to electrophilic substitution, with the directing effects of the bromine and carboxylic acid groups influencing the regioselectivity.

Reaction Mechanism Studies: For a given reaction, such as esterification of the carboxylic acid groups or nucleophilic substitution of the bromine atom, computational methods can be used to map the entire reaction pathway. This involves locating the transition state structures and calculating the activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics.

Structure-Property Relationship (SPR) Modeling for Materials Design

While specific SPR models for "6-Bromoquinoline-2,3-dicarboxylic acid" are not available, the principles of SPR can be applied to hypothesize its potential use in materials science. The combination of a rigid, planar quinoline core with functional carboxylic acid groups and a bromine atom makes it an interesting candidate for building blocks in functional materials.

Potential Applications in Coordination Polymers and MOFs: The dicarboxylic acid functionality makes this molecule a prime candidate for use as a ligand in the synthesis of metal-organic frameworks (MOFs) or coordination polymers. Theoretical modeling could be used to predict the coordination modes with different metal ions and the resulting porous structures. The bromine atom offers a site for post-synthetic modification, allowing for the tuning of the material's properties.

Applications in Advanced Materials Science

Utilization as a Ligand in Metal-Organic Frameworks (MOFs)

The presence of two carboxylic acid groups makes 6-bromoquinoline-2,3-dicarboxylic acid an ideal candidate for use as an organic linker in the construction of Metal-Organic Frameworks (MOFs) ambeed.com. MOFs are a class of crystalline porous materials formed by the coordination of metal ions or clusters with organic ligands, exhibiting high surface areas and tunable pore structures nih.govmdpi.com.

The design of MOFs using 6-bromoquinoline-2,3-dicarboxylic acid as a linker would involve the strategic selection of metal nodes and reaction conditions to achieve desired network topologies and properties. The rigid quinoline (B57606) backbone can lead to the formation of robust frameworks, while the dicarboxylate groups can coordinate with a variety of metal ions (e.g., Zr(IV), Mn(II), Co(II)) nih.govrsc.org. The bromo-substituent on the quinoline ring can be retained for post-synthetic modification, allowing for the introduction of additional functionalities within the MOF structure.

The synthesis of such MOFs would typically be achieved through solvothermal or hydrothermal methods mdpi.comnih.gov. In a typical synthesis, a salt of the desired metal and 6-bromoquinoline-2,3-dicarboxylic acid would be dissolved in a high-boiling point solvent, often with the addition of a modulator like formic or acetic acid to control crystal growth and defect formation rsc.org. The mixture is then heated in a sealed vessel, leading to the self-assembly of the crystalline MOF structure. The reaction conditions, including temperature, time, solvent system, and modulator concentration, would be critical parameters to control the size, morphology, and crystallinity of the resulting MOF.

| Parameter | Typical Conditions for Quinoline-based MOF Synthesis | Reference |

| Method | Solvothermal / Hydrothermal | mdpi.comnih.gov |

| Metal Source | Metal nitrates, chlorides, or acetates (e.g., ZrCl₄, Mn(II) salts) | nih.govrsc.org |

| Ligand | Quinoline-dicarboxylic acid derivatives | nih.govrsc.org |

| Solvent | N,N-Dimethylformamide (DMF), Ethanol | mdpi.comnih.gov |

| Temperature | 80-180 °C | mdpi.com |

| Modulator | Formic acid, Acetic acid, Trifluoroacetic acid | nih.govrsc.org |

MOFs constructed from 6-bromoquinoline-2,3-dicarboxylic acid are expected to exhibit a range of functional properties owing to their intrinsic porosity, the chemical nature of the quinoline ring, and the presence of the bromo-group.

Gas Sorption: The permanent porosity and high surface area of these MOFs would make them candidates for gas storage and separation applications. The pore size and chemical environment can be tuned by selecting different metal nodes and by post-synthetic modification of the bromo-group, potentially leading to selective adsorption of gases like CO₂ or hydrocarbons mdpi.com. The introduction of nitrogen atoms within the framework via the quinoline ring can enhance the hydrophilicity and influence vapor sorption properties rsc.org.

Catalysis: The metal nodes within the MOF can act as Lewis acid sites, while the quinoline nitrogen can function as a Lewis base, creating bifunctional catalysts. Such materials could catalyze various organic reactions. For instance, MOFs based on metal-quinoline dicarboxylate complexes have been shown to act as electrocatalysts for the degradation of organic dyes rsc.org. The bromo-substituent could also serve as a site for anchoring catalytic species.

| Property | Anticipated Functionality | Analogous System Example | Reference |

| Gas Sorption | Selective adsorption of gases (e.g., CO₂, hydrocarbons) | Ni-based MOF with dicarboxylic acid linkers showing tunable pore sizes. | mdpi.com |

| Catalysis | Electrocatalytic degradation of pollutants | Mn(II) and Co(II) complexes with quinoline-2,3-dicarboxylate for methyl orange degradation. | rsc.org |

| Luminescence | Sensing of nitroaromatics and metal ions | Zr(IV)-MOF with quinoline-2,6-dicarboxylic acid for detecting 4-nitrophenol (B140041) and Fe(III). | nih.gov |

Integration into Polymeric Materials and Covalent Organic Frameworks (COFs)

The structure of 6-bromoquinoline-2,3-dicarboxylic acid also lends itself to integration into advanced polymeric materials, particularly Covalent Organic Frameworks (COFs). COFs are crystalline porous polymers constructed from light elements, linked by strong covalent bonds.

Research has demonstrated the synthesis of stable quinoline-linked COFs through multicomponent reactions like the Doebner or Povarov reactions rsc.orgresearchgate.netresearcher.life. These methods allow for the creation of robust frameworks with high crystallinity and porosity. The quinoline linkage imparts significant chemical stability to the resulting COFs, allowing them to withstand harsh conditions such as strong acids and bases researcher.liferepec.org.

By utilizing a derivative of 6-bromoquinoline-2,3-dicarboxylic acid (for example, by converting the carboxylic acids to amine-reactive groups), it could be incorporated as a building block into COF synthesis. The resulting quinoline-based COF would benefit from the inherent properties of the quinoline unit and the potential for post-synthetic modification at the bromo-position. Such materials could be developed for applications in photocatalysis, nanofiltration, and heavy metal ion adsorption rsc.orgresearchgate.netresearcher.life. For instance, quinoline-linked COFs have shown excellent performance in the removal of cadmium ions from water and as membranes for dye separation and ion sieving rsc.orgresearcher.liferepec.org.

Role in Nanomaterials Synthesis and Surface Functionalization

Quinoline derivatives are utilized in the synthesis of functional nanomaterials and for the modification of surfaces. acs.orginderscienceonline.com Nanocatalysts, for example, have been employed for the green synthesis of quinoline derivatives acs.orgnih.gov.

Conversely, 6-bromoquinoline-2,3-dicarboxylic acid can be used to functionalize the surface of nanoparticles or other substrates. The carboxylic acid groups can anchor the molecule to metal oxide surfaces, while the exposed quinoline ring and bromo-substituent provide specific chemical functionality. This surface modification can be used to alter properties such as hydrophilicity, chemical reactivity, or to introduce specific binding sites for biological molecules or catalysts. Nanoparticles of quinoline derivatives have been synthesized and have shown enhanced antibacterial activity compared to their bulk counterparts, suggesting potential applications in nanomedicine inderscienceonline.cominderscienceonline.com. The presence of the bromo-group on the quinoline ring could be further exploited for subsequent chemical reactions, allowing for the covalent attachment of other molecules in a highly controlled manner.

Derivatives and Analogues of 6 Bromoquinoline 2,3 Dicarboxylic Acid

Synthesis of Substituted 6-Bromoquinoline-2,3-dicarboxylic Acid Analogues

The synthesis of analogues with varied substitution patterns is a key strategy for modulating the molecule's properties. This can involve altering the position of the halogen or introducing entirely new functional groups onto the quinoline (B57606) scaffold.

Variations in Halogen Position and Introduction of Other Functional Groups:

A primary method for creating analogues involves introducing substituents onto the 6-bromoquinoline (B19933) core prior to the formation of the dicarboxylic acid moiety. The reactivity of the quinoline ring allows for electrophilic substitution, though the positions are dictated by the directing effects of the existing bromo group and the deactivating nature of the nitrogen heterocycle.

Nitration: The nitration of 6-bromoquinoline provides a pathway to introduce a nitro group, a versatile functional handle that can be further converted into other groups, such as amines. semanticscholar.orgresearchgate.net Treating 6-bromoquinoline with a mixture of sulfuric and nitric acid can yield 6-bromo-5-nitroquinoline (B1267105). semanticscholar.org Further modification can be achieved through N-oxidation of the quinoline nitrogen, which alters the regioselectivity of nitration. For instance, 6-bromoquinoline-1-oxide, when nitrated, primarily yields 5-nitro-6-bromoquinoline 1-oxide (57%) and a smaller amount of 4-nitro-6-bromoquinoline 1-oxide (29%). semanticscholar.orgresearchgate.net These nitro-substituted bromoquinolines can then, in principle, be converted to their corresponding dicarboxylic acid analogues through oxidation of precursor methyl or other alkyl groups at the 2- and 3-positions.

Fluorine Substitution: Analogues containing different halogens, such as fluorine, are of significant interest. The synthesis of 6-fluoro-quinoline-3-carboxylic acid derivatives has been demonstrated, showcasing pathways to incorporate fluorine into the quinoline system, which could be adapted for dicarboxylic acid targets. nih.gov

General Strategies: Broader synthetic strategies for generating substituted quinolines often rely on foundational reactions like the Pfitzinger condensation, which can be used to construct the quinoline core with desired substituents already in place. nih.gov For example, using a substituted isatin (B1672199) or a substituted acetophenone (B1666503) in a Pfitzinger reaction can yield a quinoline carboxylic acid with specific groups at various positions. nih.gov Similarly, the Doebner-von Miller or Skraup syntheses using substituted anilines can produce a range of substituted quinolines that serve as precursors for dicarboxylic acid analogues.

Functionalization at the Carboxylic Acid Positions

The two carboxylic acid groups at the C-2 and C-3 positions are prime sites for derivatization, enabling the formation of esters, amides, acid chlorides, anhydrides, and imides. These transformations can significantly alter the molecule's chemical reactivity and physical properties.

Acid Anhydrides: Dicarboxylic acids in which the carboxyl groups are suitably positioned can readily form cyclic anhydrides upon heating, often with a dehydrating agent. For 6-bromoquinoline-2,3-dicarboxylic acid, heating with an excess of acetic anhydride (B1165640) would be a standard method to yield the corresponding 2,3-quinolinedicarboxylic acid anhydride derivative. prepchem.com The formation of five- or six-membered anhydride rings from dicarboxylic acids is a thermodynamically favorable process. youtube.com

Acid Chlorides: The conversion of the carboxylic acid groups to highly reactive acid chlorides serves as a gateway to synthesizing a wide array of esters and amides. This transformation is typically achieved by treating the dicarboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting di-acid chloride can then be reacted with various alcohols or amines to produce the desired derivatives.

Imides: Cyclic imides can be formed by reacting the dicarboxylic acid or, more commonly, its anhydride with ammonia (B1221849) or a primary amine, typically under heating conditions. The reaction of the anhydride of 6-bromoquinoline-2,3-dicarboxylic acid with an amine would lead to the formation of a substituted 6-bromoquinoline-2,3-dicarboximide.

Modifications of the Quinoline Heterocycle

Altering the electronic nature and saturation of the quinoline ring system itself provides another avenue for creating analogues. Key modifications include oxidation of the ring nitrogen and reduction of the pyridine (B92270) portion of the heterocycle.

Oxidation of the Nitrogen: The quinoline nitrogen can be oxidized to form an N-oxide. This is typically accomplished using peracids, such as meta-chloroperbenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and acetic acid. semanticscholar.orgresearchgate.net The N-oxidation of 6-bromoquinoline to 6-bromoquinoline-1-oxide has been successfully demonstrated. semanticscholar.orgresearchgate.net This modification increases the electron deficiency of the pyridine ring, making it more susceptible to nucleophilic attack and altering the regioselectivity of electrophilic substitutions. semanticscholar.orgresearchgate.net

Reduction of the Heterocycle: The pyridine ring of the quinoline system can be selectively reduced to yield a 1,2,3,4-tetrahydroquinoline (B108954) derivative. researchgate.net This transformation fundamentally changes the geometry and electronic properties of the molecule, converting the planar, aromatic pyridine ring into a non-planar, aliphatic amine structure. Common methods for this reduction include catalytic hydrogenation using catalysts like platinum or nickel, or reaction with tin and hydrochloric acid. arsdcollege.ac.in More modern methods utilize reagents like hydrosilanes in the presence of gold nanoparticles to achieve the reduction under milder conditions. researchgate.net Subsequent dehydrogenation can be used to revert the tetrahydroquinoline back to the quinoline. ehu.es

Comparative Studies with Isomeric Bromoquinolinedicarboxylic Acids

A comparative analysis with isomeric compounds, such as the monocarboxylic acids, highlights the unique structural and electronic features conferred by the dicarboxylic acid arrangement. The primary points of comparison are 6-bromoquinoline-2-carboxylic acid and 6-bromoquinoline-3-carboxylic acid.

The presence of two adjacent carboxylic acid groups on the electron-deficient pyridine ring in 6-bromoquinoline-2,3-dicarboxylic acid makes it a distinct chemical entity compared to its monocarboxylic isomers. The strong electron-withdrawing nature of the two carboxyl groups significantly influences the electron density distribution across the entire heterocyclic system.

Synthesis Comparison:

6-Bromoquinoline-2,3-dicarboxylic acid: Its synthesis typically involves the oxidation of a precursor with two carbon-based substituents at the C-2 and C-3 positions, such as 6-bromo-2,3-dimethylquinoline. arsdcollege.ac.in

6-Bromoquinoline-2-carboxylic acid: A documented synthesis involves the hydrolysis of 6-bromo-2-(tribromomethyl)quinoline (B8649548) using concentrated sulfuric acid at high temperatures, yielding the product in high (96%) yield. chemicalbook.com

6-bromoquinoline-3-carboxylic acid: Synthetic routes to quinoline-3-carboxylic acids often utilize classic quinoline syntheses like the Gould-Jacobs reaction or variations of the Friedländer synthesis.

The differing synthetic pathways underscore the structural challenges associated with introducing multiple carboxyl groups onto the quinoline core.

Properties Comparison:

The table below outlines the basic molecular properties of 6-bromoquinoline-2,3-dicarboxylic acid and its monocarboxylic isomers.

| Property | 6-Bromoquinoline-2,3-dicarboxylic acid | 6-Bromoquinoline-2-carboxylic acid | 6-Bromoquinoline-3-carboxylic acid |

| CAS Number | 92513-49-0 scbt.com | 65148-10-9 chemicalbook.com | 798545-30-9 synquestlabs.com |

| Molecular Formula | C₁₁H₆BrNO₄ scbt.com | C₁₀H₆BrNO₂ nih.gov | C₁₀H₆BrNO₂ sigmaaldrich.com |

| Molecular Weight | 296.07 g/mol scbt.com | 252.06 g/mol nih.gov | 252.07 g/mol sigmaaldrich.com |

| Structure | Two carboxylic acid groups at C-2 and C-3 | One carboxylic acid group at C-2 | One carboxylic acid group at C-3 |

The increased molecular weight and oxygen content of the dicarboxylic acid reflect its greater functionalization. This is expected to lead to higher acidity (lower pKa values) and different solubility profiles compared to the monocarboxylic acids. The proximity of the two carboxyl groups also allows for unique reactions, such as the formation of a cyclic anhydride, which is not possible for the isomers. prepchem.com

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways and Process Intensification

The synthesis of quinoline (B57606) derivatives is well-established, but the preparation of polysubstituted compounds like 6-bromoquinoline-2,3-dicarboxylic acid often requires multi-step procedures. A common conceptual pathway involves the synthesis of 6-bromoquinoline (B19933), which can be achieved through methods like the Skraup synthesis by heating bromoaniline with glycerol, sulfuric acid, and an oxidizing agent like p-bromo-nitrobenzene. chemicalbook.comchemicalbook.com Subsequent oxidation of the quinoline ring is necessary to introduce the dicarboxylic acid groups. For instance, related compounds have been synthesized by oxidizing precursors with reagents like potassium permanganate (B83412). chemicalbook.comchemicalbook.com

Future research is expected to focus on developing more efficient, atom-economical, and environmentally benign synthetic routes. Key areas of exploration include:

Novel Catalytic Systems: Investigating new catalysts for the cyclization and oxidation steps could lead to milder reaction conditions and higher selectivity.

Process Intensification: Moving from traditional batch synthesis to continuous flow processes or reactive distillation could offer substantial advantages in terms of safety, scalability, and product consistency. mdpi.com Process Synthesis and Intensification (PS+I) frameworks, which use superstructure models to design innovative and efficient processes, could be applied to optimize the production of 6-bromoquinoline-2,3-dicarboxylic acid, potentially leading to novel, cost-effective, and energy-efficient manufacturing methods. mdpi.com

A comparison of a plausible traditional route versus a potential intensified approach is outlined below.

| Feature | Traditional Batch Synthesis | Potential Intensified Flow Synthesis |

| Starting Materials | 4-Bromoaniline, Glycerol, Oxidizing Agent | 4-Bromoaniline, Glycerol derivatives |

| Key Steps | Skraup cyclization followed by multi-step oxidation | Integrated cyclization and C-H carboxylation in a continuous reactor |

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Limited by reactor volume | Easily scalable by parallelization or longer run times |

| Heat & Mass Transfer | Often inefficient, leading to side products | Superior control, enhancing selectivity and safety |

Advanced Characterization Techniques for In-Situ Studies

Standard characterization of 6-bromoquinoline-2,3-dicarboxylic acid would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its molecular structure. chemicalbook.comresearchgate.net However, to fully understand and engineer its applications, particularly in materials science, advanced in-situ and operando characterization methods are crucial. mdpi.com

Future research should employ these techniques to study the compound's behavior in real-time:

In-Situ Spectroscopic Monitoring: Using techniques like Raman or FTIR spectroscopy to monitor the self-assembly process as it happens can provide invaluable information about the kinetics and mechanism of formation of supramolecular structures.

Operando X-ray Diffraction (XRD): When 6-bromoquinoline-2,3-dicarboxylic acid is used to form crystalline materials like Metal-Organic Frameworks (MOFs), operando XRD can track changes in the crystal structure as the material performs a function, such as gas adsorption or catalysis.

Cryo-Electron Microscopy (Cryo-EM): For studying non-crystalline self-assembled structures in solution, Cryo-EM could provide high-resolution snapshots of the aggregates, revealing their morphology and internal organization.

Potential in Supramolecular Chemistry and Self-Assembly

The molecular structure of 6-bromoquinoline-2,3-dicarboxylic acid makes it an exceptional candidate for supramolecular chemistry and self-assembly. mdpi.com The two adjacent carboxylic acid groups are powerful hydrogen-bonding units and can act as chelating ligands for metal ions. rsc.org This directed assembly of molecular building blocks is a key challenge in chemistry, and this compound offers multiple interaction sites to facilitate the creation of complex architectures. mdpi.comnih.gov

Emerging applications in this area include:

Metal-Organic Frameworks (MOFs): The dicarboxylate moiety can coordinate with various metal ions to form porous, crystalline MOFs. The bromine atom provides a site for post-synthetic modification, allowing the properties of the MOF (e.g., pore size, functionality) to be fine-tuned for specific applications like gas storage or separation.

Hydrogen-Bonded Networks: In the absence of metal ions, the compound can self-assemble through hydrogen bonding between its carboxylic acid groups to form intricate one-, two-, or three-dimensional networks. These organic frameworks can exhibit interesting properties such as guest inclusion.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules. This provides an additional, highly directional tool for controlling the self-assembly process, enabling the design of more complex and robust supramolecular architectures.

| Functional Group | Supramolecular Interaction | Potential Application |

| 2,3-Dicarboxylic Acid | Hydrogen Bonding, Metal Coordination | Formation of MOFs, Gels, Liquid Crystals |

| Quinoline Core | π-π Stacking | Stabilization of assembled structures, electronic communication |

| 6-Bromo Substituent | Halogen Bonding, Site for C-C coupling | Directional control of self-assembly, Post-synthetic modification |

Role in Catalysis, Sensing, and Optoelectronic Materials

The unique combination of functional groups in 6-bromoquinoline-2,3-dicarboxylic acid suggests its potential utility in several high-value technological areas.

Catalysis: The dicarboxylic acid groups are excellent for chelating and stabilizing catalytically active metal centers. nih.gov By coordinating with metals like palladium, rhodium, or copper, the molecule can serve as a ligand in homogeneous or heterogeneous catalysis. mdpi.com The rigid quinoline backbone can provide a well-defined coordination environment, potentially leading to catalysts with high activity and selectivity for reactions such as aerobic oxidations or C-C bond formation. nih.gov

Sensing: Quinoline is an intrinsic fluorophore. The binding of analytes, particularly metal ions, to the dicarboxylate pocket can significantly alter the electronic properties of the quinoline ring system, leading to a change in its fluorescence intensity or wavelength. This mechanism makes it a promising scaffold for developing selective and sensitive fluorescent chemosensors for environmental or biological monitoring. rsc.org